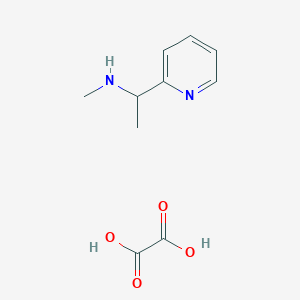

N-methyl-1-(2-pyridinyl)ethanamine oxalate

Description

N-methyl-1-(2-pyridinyl)ethanamine oxalate is an organic salt formed by the reaction of the secondary amine N-methyl-1-(2-pyridinyl)ethanamine with oxalic acid. The compound features a 2-pyridinyl group attached to an ethanamine backbone, with a methyl substituent on the nitrogen atom. This structure confers both lipophilic (pyridine ring) and hydrophilic (amine-oxalate salt) properties, making it a candidate for pharmaceutical or material science applications. Notably, its oxalate salt form enhances water solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

N-methyl-1-pyridin-2-ylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMMRVPVHHXTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-pyridinyl)ethanamine oxalate typically involves the reaction of N-methyl-1-(2-pyridinyl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:

Starting Materials: N-methyl-1-(2-pyridinyl)ethanamine and oxalic acid.

Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at room temperature.

Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

Reactant Mixing: Precise mixing of N-methyl-1-(2-pyridinyl)ethanamine and oxalic acid.

Reaction Control: Monitoring temperature, pH, and reaction time to ensure complete conversion.

Purification: Using techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-pyridinyl)ethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation Products: N-oxide derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

N-methyl-1-(2-pyridinyl)ethanamine oxalate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-pyridinyl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on heterocyclic substituents , amine substitution patterns , and salt forms . Key findings are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of N-methyl-1-(2-pyridinyl)ethanamine Oxalate with Analogs

Positional Isomers: Pyridinyl Substitution

- 3-Pyridinyl vs.

- 4-Pyridinyl vs. 2-Pyridinyl : The 4-pyridinyl derivative (CymitQuimica ) forms a 2:1 oxalate salt, suggesting distinct protonation behavior and solubility. Its higher symmetry may enhance crystallinity, favoring material science applications.

Heterocyclic Core Modifications

- Pyrazole vs. This modification is associated with enhanced metabolic stability in antiviral and antifungal agents .

Amine Substituent Variations

- Dimethyl vs. Methyl : Doxylamine succinate (Pharmacopeial Forum ), a dimethyl-substituted analog, demonstrates higher lipophilicity and CNS penetration, explaining its efficacy as a sedative-antihistamine. The methyl-substituted oxalate derivative lacks this property, limiting its therapeutic utility .

Salt Form Differences

- Oxalate vs. Succinate : Oxalate salts (e.g., target compound) generally exhibit lower solubility in polar solvents compared to succinates (Doxylamine ). This impacts formulation strategies, with succinates preferred for oral bioavailability.

Pharmacological and Industrial Relevance

- Antifungal Activity: Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines () highlight the importance of stereochemistry and aromatic substituents in antifungal potency.

- Reuptake Inhibition: N-methyl-1-(1-phenylcyclohexyl)ethanamine () is a triple reuptake inhibitor (serotonin, norepinephrine, dopamine), indicating that ethanamine derivatives with bulky aromatic groups can modulate CNS targets. The target compound’s pyridinyl group may limit blood-brain barrier penetration due to higher polarity .

Biological Activity

N-methyl-1-(2-pyridinyl)ethanamine oxalate, also known as N-methyl-2-pyridylethanamine oxalate, is a compound of interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of N-methyl-1-(2-pyridinyl)ethanamine with oxalic acid. The general reaction conditions involve using solvents like ethanol or methanol at room temperature, followed by purification through recrystallization .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, which can influence signal transduction pathways.

- Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic pathways that are crucial for various physiological functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neuronal damage induced by stressors such as corticosterone in PC12 cells. This model is widely used for assessing neuroprotective agents .

- Antidepressant Potential : In vivo studies demonstrated that compounds structurally related to this compound can reduce immobility in the forced swim test (FST), indicating potential antidepressant properties. The mechanism appears to involve modulation of neurotrophic factors like BDNF and NGF .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity in PC12 Cells

In a study assessing the neuroprotective effects of related compounds, it was found that several derivatives exhibited significant protective effects against corticosterone-induced lesions in PC12 cells. For instance, compound 6a-1 showed a protection rate of 25.4% at a concentration of 1.25 μM, suggesting that similar structural analogs may possess comparable neuroprotective properties .

Comparison with Similar Compounds

This compound is often compared with its positional isomers, such as N-methyl-1-(3-pyridinyl)ethanamine oxalate and N-methyl-1-(4-pyridinyl)ethanamine oxalate. Each variant exhibits distinct chemical reactivity and biological activity due to differences in their structural configurations.

Table 2: Comparison of Related Compounds

| Compound | Unique Properties |

|---|---|

| This compound | Exhibits specific neuroprotective and antidepressant effects |

| N-methyl-1-(3-pyridinyl)ethanamine oxalate | Different receptor binding affinities |

| N-methyl-1-(4-pyridinyl)ethanamine oxalate | Varying enzyme inhibition profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.